molecular formula C21H24N2O5 B268968 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

货号 B268968
分子量: 384.4 g/mol
InChI 键: WITKSDGUSUVLFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This antibody targets the EphA3 receptor, which is overexpressed in certain types of cancer cells.

作用机制

The EphA3 receptor is a member of the Eph receptor tyrosine kinase family, which plays a critical role in cell signaling and regulation. Overexpression of the EphA3 receptor has been observed in a variety of cancer types, including leukemia, lymphoma, and solid tumors. 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide specifically binds to the EphA3 receptor, blocking its downstream signaling pathways and inhibiting cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can induce cancer cell death through apoptosis and autophagy. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can reduce tumor angiogenesis and increase tumor infiltration by immune cells. These effects suggest that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide may have a broad range of anti-cancer activities.

实验室实验的优点和局限性

One advantage of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its specificity for the EphA3 receptor, which is overexpressed in certain types of cancer cells. This specificity allows for targeted delivery of the antibody to cancer cells, minimizing off-target effects. However, one limitation of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is its potential immunogenicity, which may limit its efficacy in some patients. Additionally, the high cost of antibody production and purification may limit the availability of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide for clinical use.

未来方向

There are several future directions for the research and development of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide. One direction is the optimization of the antibody for clinical use, including the identification of suitable patient populations and the optimization of dosing regimens. Another direction is the development of combination therapies that can enhance the efficacy of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, including chemotherapy, radiation therapy, and other immunotherapies. Finally, the development of new antibodies targeting other members of the Eph receptor tyrosine kinase family may provide additional therapeutic options for the treatment of cancer.

合成方法

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves the production of monoclonal antibodies using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with myeloma cells, resulting in immortalized cells that can produce large quantities of a specific antibody. The hybridoma cells are then screened for antibodies that specifically bind to the EphA3 receptor. Once a suitable hybridoma cell line is identified, the monoclonal antibody is purified and tested for efficacy and safety.

科学研究应用

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been extensively studied in preclinical models of cancer. In vitro studies have demonstrated that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can inhibit the growth and survival of cancer cells that overexpress the EphA3 receptor. In vivo studies have shown that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can reduce tumor growth and metastasis in mouse models of cancer. These studies suggest that 2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide may have therapeutic potential for the treatment of cancer.

属性

产品名称

2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

分子式

C21H24N2O5

分子量

384.4 g/mol

IUPAC 名称

2-(2-methoxyphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O5/c1-15(28-19-9-4-3-8-18(19)26-2)20(24)22-17-7-5-6-16(14-17)21(25)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

InChI 键

WITKSDGUSUVLFN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3OC

规范 SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。